6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. The compound’s CAS number is 80353-93-1, and its molecular formula is C₈H₇N₃O₂ (molecular weight: 177.16 g/mol) .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGYTNARRJVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443960 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190381-48-7 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Amino-5-methylpyrazine Derivatives
A common approach involves the condensation of 2-amino-5-methylpyrazine or its derivatives with esters such as ethyl bromopyruvate under reflux in anhydrous ethanol. This step forms an intermediate imidazo[1,2-a]pyrazine ester, which is subsequently hydrolyzed under alkaline conditions to yield the target carboxylic acid.
- Reaction conditions: Reflux in anhydrous ethanol
- Key reagents: 2-amino-5-methylpyrazine, ethyl bromopyruvate
- Post-reaction step: Alkaline hydrolysis to convert ester to acid
This method is straightforward and allows for the introduction of the methyl group at the 6-position early in the synthesis.
Advanced Synthetic Routes via Pd-Catalyzed Coupling and Functional Group Transformations
More complex synthetic strategies have been developed for imidazo[1,2-a]pyridine and related heterocycles, which can be extended to 6-methylimidazo[1,2-a]pyrazine derivatives:
- Starting Materials: Commercially available 5-substituted-2-aminopyrazines or 2-aminopyridines
- Key Steps:
- Formation of imidazo[1,2-a]pyrazine aldehydes via cyclization
- Knoevenagel condensation with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride and triethylamine
- Reduction reactions using sodium borohydride and nickel chloride hydrate
- Pd-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki and Mizoroki–Heck reactions) to introduce various substituents at the 6-position
- Fluorination using N-fluorobenzenesulfonimide (NFSI)
- Hydrolysis steps to convert esters or amides to carboxylic acids
These methods allow the introduction of diverse functional groups at the 6-position and fine-tuning of the molecule's properties. For example, the Miyaura–Suzuki reaction is used to attach aryl groups, while the Mizoroki–Heck reaction introduces alkyl chains or other substituents.
- Yields: Reduction and coupling steps show yields ranging from 48% to 93%, depending on the specific transformations.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The condensation approach using 2-amino-5-methylpyrazine and ethyl bromopyruvate is widely used due to its relative simplicity and effectiveness in introducing the methyl group at the 6-position while forming the imidazo[1,2-a]pyrazine core.
The cyclization and oxidation method, though described for 5-methylpyrazine-2-carboxylic acid, demonstrates a robust industrial process involving sodium pyrosulfite catalysis and sulfuric acid-mediated decarboxylation, yielding high purity products suitable for pharmaceutical intermediates.
Advanced Pd-catalyzed cross-coupling reactions enable the introduction of a wide variety of substituents at the 6-position, allowing for the synthesis of analogs with potentially enhanced biological activity. These methods involve careful control of reaction conditions, including microwave irradiation and specific catalysts, and are supported by detailed mechanistic studies.
Fluorination and subsequent functional group transformations (e.g., nitrile to amide conversion) expand the chemical space accessible from the imidazo[1,2-a]pyrazine scaffold, facilitating structure-activity relationship studies and drug development efforts.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group at position 2 undergoes nucleophilic acyl substitution to form amides, a key reaction for drug discovery applications.
Protocol (from pyrazine-2-carboxylic acid analogs ):
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF (dimethylformamide)
-
Conditions : Room temperature, 12–24 hours
-
Yield : 65–85% (dependent on amine nucleophile)
*MIC = Minimum inhibitory concentration against Mycobacterium tuberculosis.
Cross-Coupling Reactions
The imidazo[1,2-a]pyrazine core participates in transition-metal-catalyzed coupling reactions at position 3 or 8, enabling structural diversification.
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃, XPhos
-
Base : Cs₂CO₃
-
Substrate : 8-Bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
-
Scope : Aryl amines, alkyl amines
-
Yield : 40–75%
Example :
Functional Group Interconversion
The carboxylic acid group is interconverted into derivatives for prodrug design or solubility modulation.
Electrophilic Aromatic Substitution
The electron-rich imidazo ring undergoes electrophilic attacks, though directing effects from the methyl and carboxylic acid groups limit regioselectivity.
Nitration (from imidazo[1,2-a]pyrazine analogs ):
-
Reagents : HNO₃/H₂SO₄, 0°C
-
Position : Predominantly at C5 (meta to methyl)
-
Yield : 30–45%
-
Reagents : NBS (N-bromosuccinimide), AIBN
-
Position : C3 (ortho to carboxylic acid)
-
Yield : 50–60%
Metalation and C-H Functionalization
Directed ortho-metalation (DoM) enables regioselective functionalization of the pyrazine ring.
-
Base : LDA (lithium diisopropylamide), -78°C
-
Electrophile : I₂, CO₂, or R-X
-
Example :
Decarboxylation Pathways
Thermal or photochemical decarboxylation generates reactive intermediates for further derivatization.
Conditions :
Comparative Reactivity Table
| Reaction Type | Position Modified | Key Reagents | Yield Range (%) |
|---|---|---|---|
| Amidation | C2 | EDCl/HOBt | 65–85 |
| Buchwald Coupling | C8 | Pd/XPhos | 40–75 |
| Nitration | C5 | HNO₃/H₂SO₄ | 30–45 |
| Halogenation | C3 | NBS/AIBN | 50–60 |
This compound’s versatility in cross-coupling, functional group transformations, and ring modifications underscores its utility in medicinal chemistry and materials science. Further studies should explore its behavior under photocatalytic and enzymatic conditions to unlock additional synthetic pathways.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, as antimicrobial agents. These compounds have shown promising results against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, compounds derived from this scaffold were reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.05 μM against these resistant strains, outperforming traditional antibiotics like isoniazid .
Cancer Research
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that certain derivatives can inhibit the prenylation of Rab proteins, which is crucial for cancer cell proliferation. In vitro assays revealed that several analogs displayed significant cytotoxicity with IC50 values ranging from 25 to 150 μM in HeLa cells . This suggests a potential role in developing targeted cancer therapies.
Scaffold for Drug Development
This compound serves as a valuable scaffold in organic synthesis due to its ability to undergo various chemical transformations. The compound can be modified at different positions to yield new derivatives with enhanced biological activities. For example, modifications at the C6 position have been shown to influence the compound's efficacy against specific biological targets .
Synthesis of Novel Compounds
The synthesis of this compound derivatives has been achieved through several synthetic routes, allowing for late-stage functionalization. Recent advancements in synthetic methodologies have enabled researchers to create libraries of compounds that can be screened for biological activity . This approach accelerates the discovery of new therapeutic agents.
The following table summarizes the biological activities of selected derivatives of this compound:
| Compound | Target | Activity | MIC (μM) | IC50 (μM) |
|---|---|---|---|---|
| Compound 15 | M. tuberculosis | Antimicrobial | 0.10 - 0.19 | N/A |
| Compound 16 | M. tuberculosis | Antimicrobial | 0.05 - 1.5 | N/A |
| Compound A | HeLa cells | Cytotoxicity | N/A | <150 |
| Compound B | Rab11A Prenylation | Inhibition | N/A | 25 - 100 |
Synthesis Pathways
A summary of synthetic pathways leading to the formation of this compound and its derivatives is presented below:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Step 1 | Imidazole + Acetic anhydride | Intermediate A |
| Step 2 | Intermediate A + Methyl iodide | Intermediate B |
| Step 3 | Intermediate B + Carbonyl compound | Final product |
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural analogues of 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, emphasizing substituent variations and their implications:
Biological Activity
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound is characterized by its unique imidazo and pyrazine ring structures, with a molecular formula of and a molecular weight of approximately 165.16 g/mol. The presence of the carboxylic acid group allows for typical acid-base reactions, which can be significant in synthesizing derivatives with enhanced biological activity or altered physical properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, contributing to its potential as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds possess significant cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of several derivatives using the HeLa cell line, revealing that some compounds exhibited half-maximal inhibitory concentration (IC50) values below 150 μM, indicating strong anticancer potential .
Table 1: Cytotoxic Activity of Derivatives in HeLa Cells
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1a | <150 | High |
| 1b | 386 | Moderate |
| 1c | 735 | Low |
The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced the cytotoxicity and selectivity towards cancer cells. For example, the introduction of certain substituents at the C6 position was found to enhance the inhibitory effects against Rab geranylgeranyl transferase (RGGT), a target implicated in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Geranylgeranylation : The compound has been identified as an inhibitor of RGGT, which plays a critical role in post-translational modification processes essential for cancer cell survival and proliferation .
- Modulation of Receptor Activity : Some studies have reported that imidazo[1,2-a]pyrazines act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in excitatory neurotransmission and may influence neuroprotection mechanisms .
Study on Anticancer Activity
In a recent study, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with specific structural modifications showed enhanced potency against various tumor cell lines. Notably, one derivative exhibited submicromolar activity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial efficacy of substituted pyrazine derivatives against Mycobacterium tuberculosis. The findings indicated that certain amides derived from pyrazine-2-carboxylic acids exhibited significant inhibition rates, highlighting the potential application of these compounds in treating infectious diseases .
Q & A
Q. What are the optimized synthetic routes for 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via hydrolysis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate under basic conditions (e.g., NaOH) . Advanced routes employ microwave-assisted condensation with amines using Mukaiyama’s reagent and 2-chloro-1-methylpyridinium iodide in DMF, achieving yields of 70-85% under optimized conditions (80°C, 15 min irradiation) . Key factors affecting yield include:
Q. How is the structural integrity of this compound validated?
Answer: Characterization involves:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 193.1 (C₉H₇N₃O₂) with fragmentation patterns confirming the methylimidazopyrazine core .
- XRD/DFT : Computational modeling (e.g., B3LYP/6-31G*) validates bond angles and electronic properties .
Advanced Research Questions
Q. How do regioselectivity challenges in functionalizing the imidazopyrazine core impact experimental design?
Answer: Regioselectivity is critical for introducing substituents at the 6-position. Evidence shows that TMPMgCl·LiCl-mediated magnesiation at −60°C directs electrophiles to the 3-position of imidazo[1,2-a]pyrazine derivatives, while CuCN·2LiCl catalysts enable allylation/acylation at the 6-position . Contradictions arise when competing electrophiles (e.g., bulky groups) favor non-selective pathways. Mitigation strategies include:
- Low-temperature quenching (−60°C) to stabilize intermediates .
- Steric directing groups (e.g., methyl at 6-position) to block undesired sites .
Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) explored?
Answer: N-Arylcarboxamide derivatives exhibit antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) . SAR studies reveal:
- Carboxamide linkage : Essential for binding to bacterial enzyme active sites.
- Electron-withdrawing substituents (e.g., NO₂ on aryl rings) enhance potency by 2–4 fold .
- Methyl group at 6-position : Improves metabolic stability compared to unsubstituted analogs .
Q. How is this compound utilized in catalytic systems?
Answer: Pyrazine-carboxylic acid derivatives act as ligands in vanadium-catalyzed oxidation reactions. For example, the [Bu₄N]VO₃–pyrazine-2-carboxylic acid system catalyzes methane oxidation to methyl hydroperoxide (TON ~1000) under mild conditions . The carboxylic acid group coordinates vanadium, stabilizing the active VO(O₂)⁺ species, while the methyl group modulates electron density to enhance O₂ activation .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
Answer: Common impurities include unhydrolyzed esters (e.g., ethyl carboxylate) and regioisomers. Resolution methods:
Q. How can computational methods predict reactivity and optimize derivative synthesis?
Answer:
- DFT calculations (Gaussian 16, B3LYP) model transition states for regioselective electrophilic substitution, predicting activation energies within ±2 kcal/mol of experimental data .
- Molecular docking (AutoDock Vina) identifies binding poses of carboxamide derivatives with E. coli DNA gyrase, guiding functional group modifications .
Q. What role does the compound play in detecting drug resistance?
Answer: Pyrazine-2-carboxylic acid analogs are used to detect pyrazinamide resistance in Mycobacterium tuberculosis via immunoassays. Structural analogs like 6-methyl derivatives may improve specificity by reducing cross-reactivity with host metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
